1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-
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Overview
Description
1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups attached to a benzene ring, making it a polyphenolic compound. Its molecular formula is C15H16O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzene ring with hydroxyl groups, followed by the introduction of the hydroxyphenylpropyl side chain. The reaction conditions often require specific catalysts and solvents to ensure the correct orientation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also involve purification steps such as crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
Scientific Research Applications
1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s polyphenolic nature makes it a subject of interest in studies related to antioxidants and free radical scavenging.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of various polymers and resins due to its reactive hydroxyl groups.
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and electron donation, influencing biological processes such as enzyme activity and signal transduction. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trihydroxybenzene:
2,4,6-Trihydroxybenzaldehyde: This compound has a similar benzene triol structure with an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness
1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]- is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
191666-21-4 |
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Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C15H16O5/c16-10-3-1-2-9(4-10)5-11(17)6-13-14(19)7-12(18)8-15(13)20/h1-4,7-8,11,16-20H,5-6H2/t11-/m0/s1 |
InChI Key |
FCLPAEDZIOXNSO-NSHDSACASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CC2=C(C=C(C=C2O)O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CC2=C(C=C(C=C2O)O)O)O |
Origin of Product |
United States |
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